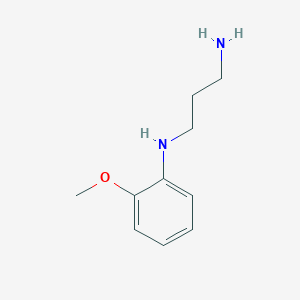
2-(3-Hydroxyisoxazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyisoxazol-5-yl)acetic acid, also known as ibotenic acid, is a colorless crystalline substance with a molecular weight of 158.11 g/mol . It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its neuroactive properties and is found naturally in certain mushrooms, such as Amanita muscaria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxyisoxazol-5-yl)acetic acid typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes . This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) complexes . The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale batch reactors where the cycloaddition reactions are carried out under controlled conditions. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Hydroxyisoxazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Hydroxyisoxazol-5-yl)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
2-(3-Hydroxyisoxazol-5-yl)acetic acid exerts its effects primarily by acting as an agonist for glutamate receptors, specifically the NMDA and mGlu receptors . Upon binding to these receptors, it induces excitatory neurotransmission, leading to increased neuronal activity. This mechanism is utilized in research to study excitotoxicity and neurodegeneration .
Comparación Con Compuestos Similares
Kainic Acid: A potent neurotoxin similar to ibotenic acid, used in research to study excitotoxicity.
Uniqueness: 2-(3-Hydroxyisoxazol-5-yl)acetic acid is unique due to its dual role as a neurotoxin and a research tool for studying glutamate receptor-mediated excitotoxicity. Its ability to selectively target NMDA and mGlu receptors sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C5H5NO4 |
|---|---|
Peso molecular |
143.10 g/mol |
Nombre IUPAC |
2-(3-oxo-1,2-oxazol-5-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-4-1-3(10-6-4)2-5(8)9/h1H,2H2,(H,6,7)(H,8,9) |
Clave InChI |
WPMUQANSUHHDJD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ONC1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


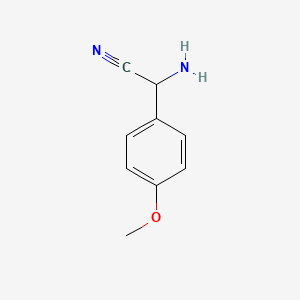
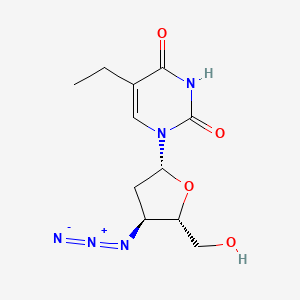

![2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid](/img/structure/B8762127.png)
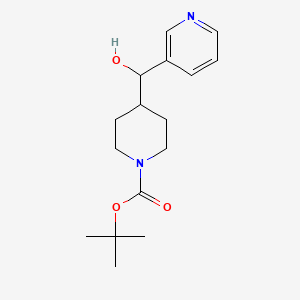

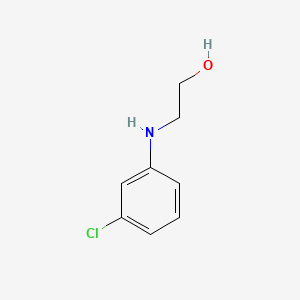


![3-amino-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B8762156.png)

